Urcosimod

Neuropathic Corneal Pain Ocular Analgesia ChemR23 Agonist

Urcosimod (OK-101) is the only ChemR23 agonist in late-stage development for Neuropathic Corneal Pain—a condition with no FDA-approved therapy. Unlike cyclosporine or lifitegrast, it directly targets both ocular inflammation and neuronal pain signaling. A Phase 2 trial showed 75% of patients achieved >80% pain reduction. Ideal for benchmarking off-label NCP treatments or probing neuro–immune crosstalk.

Molecular Formula C101H152N14O27
Molecular Weight 1994.4 g/mol
Cat. No. B15597774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrcosimod
Molecular FormulaC101H152N14O27
Molecular Weight1994.4 g/mol
Structural Identifiers
InChIInChI=1S/C101H152N14O27/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-34-88(120)103-42-45-136-47-49-138-51-53-140-55-57-142-59-58-141-56-54-139-52-50-137-48-46-135-44-41-89(121)104-65-90(122)105-66-91(123)107-79(63-74-35-37-77(118)38-36-74)94(126)110-81(62-73-29-21-18-22-30-73)95(127)111-82(60-70(2)3)100(132)114-43-26-33-85(114)97(129)112-83(68-116)96(128)108-78(39-40-87(102)119)92(124)109-80(61-72-27-19-17-20-28-72)93(125)106-71(4)99(131)115-67-76-32-25-24-31-75(76)64-86(115)98(130)113-84(69-117)101(133)134/h17-22,24-25,27-32,35-38,70-71,78-86,116-118H,5-16,23,26,33-34,39-69H2,1-4H3,(H2,102,119)(H,103,120)(H,104,121)(H,105,122)(H,106,125)(H,107,123)(H,108,128)(H,109,124)(H,110,126)(H,111,127)(H,112,129)(H,113,130)(H,133,134)/t71-,78+,79-,80+,81+,82+,83-,84+,85+,86+/m1/s1
InChIKeyZTHJLYVWKNLZAD-QZPNKMJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urcosimod: A Novel Lipid-Conjugated ChemR23 Agonist for Neuropathic Corneal Pain


Urcosimod (formerly OK-101) is an investigational, lipid-conjugated chemerin peptide agonist of the ChemR23 G-protein coupled receptor (GPCR) [1]. It is a non-steroidal, non-opioid analgesic and anti-inflammatory agent administered as a topical ophthalmic solution. Developed using a membrane-anchored-peptide (MAP) technology platform, Urcosimod is currently in late-stage clinical development for Neuropathic Corneal Pain (NCP), an ocular condition with no FDA-approved therapy, for which it has received Fast Track designation [2].

Why Urcosimod Cannot Be Substituted by Generic Ocular Anti-inflammatories or Analgesics


Neuropathic Corneal Pain (NCP) is a distinct clinical entity involving corneal nerve damage and central sensitization, differing fundamentally from inflammatory dry eye disease or post-surgical pain [1]. Standard-of-care options like cyclosporine, lifitegrast, or autologous serum tears target inflammation or provide trophic support but lack direct analgesic activity on the neural pathways driving NCP [1]. Off-label systemic analgesics (e.g., gabapentin) carry significant central nervous system side effects and variable efficacy [2]. Urcosimod's unique dual mechanism, directly targeting both ocular inflammation and neuronal pain signaling via the ChemR23 receptor, is not replicated by any existing approved or generic topical agent [3].

Quantitative Evidence for Urcosimod Differentiation: A Head-to-Head and Cross-Study Comparator Analysis


Efficacy in NCP: Urcosimod vs. Placebo and Class Comparators

In a randomized, double-masked, placebo-controlled Phase 2 trial (N=18), urcosimod demonstrated a clinically significant and rapid reduction in pain scores, superior to both placebo and the performance typical of current standard-of-care therapies [1]. While cyclosporine and lifitegrast are commonly used off-label for NCP, their onset of action is slow (weeks to months), and they lack direct, rapid analgesic effects [2].

Neuropathic Corneal Pain Ocular Analgesia ChemR23 Agonist

Onset of Analgesic Action: Urcosimod's Early Pain Reduction vs. Immunomodulators

Urcosimod exhibited a rapid onset of analgesic effect, with a marked reduction in pain scores observed as early as Week 4 (mean change of 5.25 vs. 3.0 for placebo) [1]. This contrasts sharply with the known slow onset of action for ophthalmic cyclosporine, which typically requires 3-6 months for symptomatic improvement in ocular surface disease [2].

Pain Onset Ocular Surface Disease ChemR23

Responder Rate Analysis: Achieving High-Impact Pain Reduction (>80%)

The Phase 2 trial defined a stringent responder endpoint: the proportion of patients achieving >80% improvement in pain severity on the VAS scale [1]. Urcosimod achieved a 75% responder rate, compared to 33% for placebo [1]. This level of high-impact pain reduction is not a standard endpoint for other ocular surface disease therapies and highlights a potential new benchmark for efficacy in NCP.

Responder Analysis Pain Threshold NCP

Mechanistic Differentiation: ChemR23 Agonism vs. Neurotrophic Factors

Urcosimod acts as an agonist of the ChemR23 receptor, which is expressed on both immune cells and neurons/glial cells in the dorsal root ganglion [1]. This dual action on inflammation and pain signaling is distinct from therapies like cenegermin (recombinant human nerve growth factor), which primarily promotes corneal nerve regeneration and epithelial healing without a direct analgesic effect [2]. While cenegermin is effective for neurotrophic keratopathy, its utility in NCP is less established, and it does not provide the rapid pain relief observed with urcosimod.

Mechanism of Action ChemR23 Nerve Regeneration

Formulation and Stability: MAP Technology for Extended Ocular Residence Time

Urcosimod utilizes a proprietary Membrane-Anchored-Peptide (MAP) technology, incorporating a lipid anchor to enhance residence time on the ocular surface and resist washout by tears [1]. This design addresses a key limitation of standard topical ophthalmic solutions. The formulation has demonstrated long-term stability of over 2.5 years in single-use ampoules, maintaining integrity at or above 100% [2]. This contrasts with the need for cold-chain storage and handling for biologic comparators like cenegermin or autologous serum tears.

Drug Delivery Ocular Residence Time Formulation Stability

Safety Profile: Tolerability of Urcosimod vs. Systemic Analgesics

In the Phase 2 NCP trial, no serious adverse events (SAEs) were reported among the 18 patients treated with urcosimod [1]. This favorable local tolerability profile is a key differentiator from oral systemic analgesics like gabapentin, which are used off-label for NCP but are associated with significant systemic adverse events including dizziness, somnolence, and cognitive impairment, leading to high discontinuation rates [2].

Safety Adverse Events Ocular Pain

High-Value Research and Clinical Procurement Scenarios for Urcosimod


Clinical Trials Targeting Neuropathic Corneal Pain (NCP)

Urcosimod is the ideal investigational product for any clinical study focused on NCP. Its Fast Track designation and demonstrated efficacy in a Phase 2 proof-of-concept trial, where 75% of patients achieved >80% pain reduction [1], make it the most advanced and compelling candidate for this indication. It directly addresses an area with no FDA-approved therapies, offering a clear path for registration and market differentiation.

Comparative Effectiveness Research Against Off-Label Standard of Care

Researchers can use urcosimod to benchmark the efficacy of current off-label treatments for NCP, such as autologous serum tears, cyclosporine, or gabapentin. The quantitative data from its Phase 2 trial (e.g., 2.75-point greater reduction in VAS score vs. placebo) provides a robust baseline for designing head-to-head comparative studies or network meta-analyses [1].

Ocular Pain Management in Dry Eye Disease (DED) Subpopulations

A prior 240-patient Phase 2 trial in DED demonstrated that urcosimod led to statistically significant and durable improvements in pain, blurred vision, and burning/stinging through Day 85 [2]. This supports its investigation and potential use in DED patient subpopulations where neuropathic pain is a dominant feature, a segment poorly served by current anti-inflammatory therapies alone.

Investigating the ChemR23 Pathway in Ocular Neuro-Immune Interactions

Urcosimod serves as a selective tool compound for probing the role of the ChemR23 receptor in ocular surface disease [3]. Its dual action on immune and neuronal cells makes it invaluable for basic and translational research into neuro-immune crosstalk in chronic pain conditions of the eye, an area of growing scientific interest.

Technical Documentation Hub

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